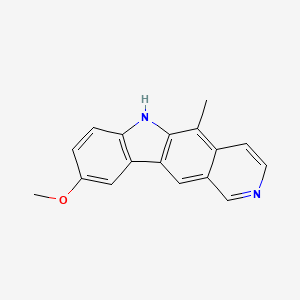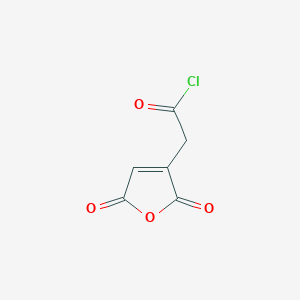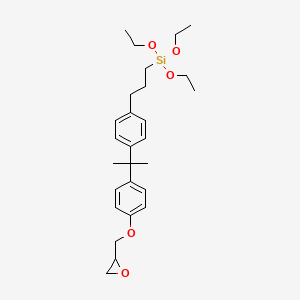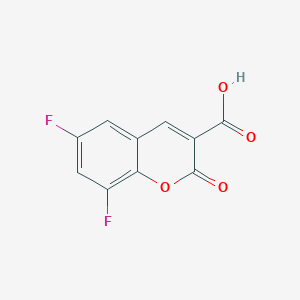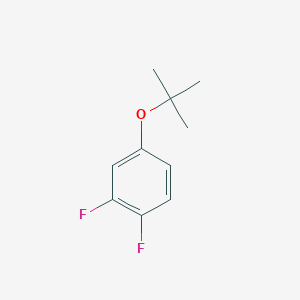
4-(tert-Butoxy)-1,2-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-1,2-difluorobenzene typically involves the introduction of the tert-butoxy group and fluorine atoms onto a benzene ring. One common method is the reaction of 1,2-difluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Sulfuric acid or other strong acids
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the tert-butoxy group, yielding simpler fluorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
4-(tert-Butoxy)-1,2-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Chemical Biology: The compound is used in studies involving the modification of biomolecules to understand their function and interactions.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-1,2-difluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The pathways involved in its mechanism of action include:
Stabilization of Intermediates: The tert-butoxy group helps stabilize carbocations and other reactive intermediates.
Electronic Effects: The fluorine atoms can withdraw electron density from the benzene ring, making it more susceptible to electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of fluorine atoms.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with tert-butoxy groups but different central metal atoms.
tert-Butyloxycarbonyl-protected amino acids: Compounds with tert-butoxycarbonyl groups used in peptide synthesis.
Uniqueness
4-(tert-Butoxy)-1,2-difluorobenzene is unique due to the combination of the tert-butoxy group and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,2-difluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
InChI Key |
YHQCEKMFMSYPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


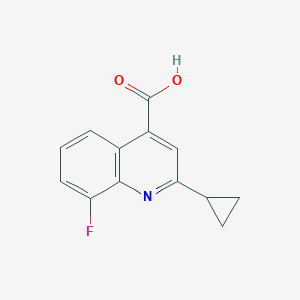
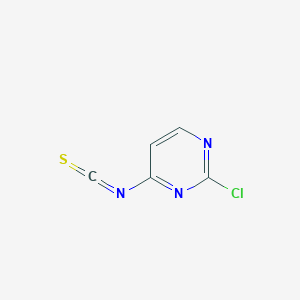
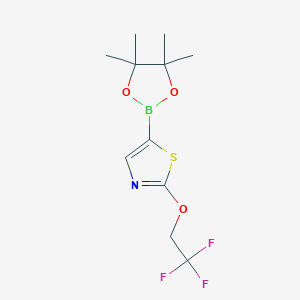
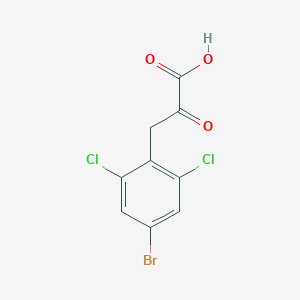
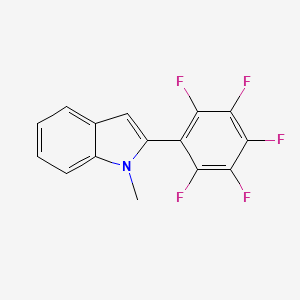

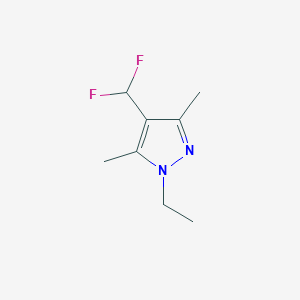
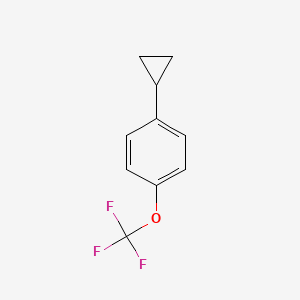
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
